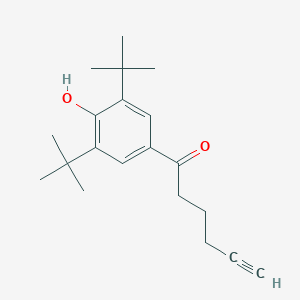

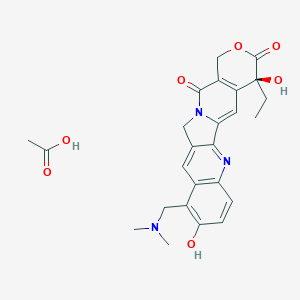

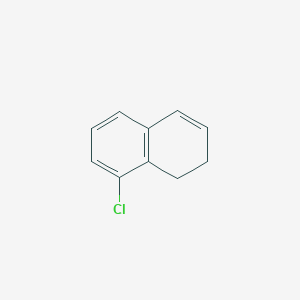

![molecular formula C8H7N3O B037902 1H-Benzo[d]imidazol-6-carboxamid CAS No. 116568-17-3](/img/structure/B37902.png)

1H-Benzo[d]imidazol-6-carboxamid

Übersicht

Beschreibung

Benzimidazole 5-carboxamide is a heterocyclic organic compound that features a benzimidazole ring fused with a carboxamide group at the fifth position. This compound is of significant interest due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Benzimidazol-5-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Es wird in der Untersuchung der Enzyminhibition und Proteininteraktionen verwendet.

Medizin: Diese Verbindung hat sich als potenzielles Antimalariamittel, Antikrebsmittel und entzündungshemmendes Mittel erwiesen

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Benzimidazol-5-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Es bindet an die kleine Furche der DNA, erkennt spezifische Basensequenzen und hemmt die DNA-Replikation und -Transkription . Darüber hinaus kann es mit verschiedenen Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu therapeutischen Wirkungen führen .

Ähnliche Verbindungen:

Benzimidazol: Die Stammverbindung, der die Carboxamidgruppe fehlt.

Benzimidazol-2-carboxamid: Eine ähnliche Verbindung mit der Carboxamidgruppe an der zweiten Position.

Benzimidazol-5-sulfonamid: Ein Derivat mit einer Sulfonamidgruppe an der fünften Position.

Einzigartigkeit: Benzimidazol-5-carboxamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere biologische Aktivitäten verleiht. Seine Fähigkeit, mit DNA und verschiedenen Enzymen zu interagieren, macht es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie .

Wirkmechanismus

Target of Action

1H-Benzo[d]imidazole-6-carboxamide, also known as 1H-benzimidazole-5-carboxamide, is a heterocyclic compound that has been found to have various biological activities. It’s worth noting that imidazoles, the core structure of this compound, are key components in functional molecules used in a diverse range of applications .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, such as through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological processes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that imidazole derivatives can have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s known that environmental factors can significantly impact the action of a compound, including its stability, solubility, and interactions with its targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole 5-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of benzimidazole 5-carboxamide often employs high-yielding, cost-effective methods. One such method includes the use of carbondisulphide in an alkaline alcoholic solution to facilitate the cyclization process . Additionally, the use of cyanogen bromide in acetonitrile solution has been reported to yield high purity benzimidazole derivatives .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzimidazol-5-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Benzimidazol-Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können Benzimidazol-5-carboxamid in seine entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Sulfonylchloride werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazol-Derivate, die eine verbesserte biologische Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: The parent compound, which lacks the carboxamide group.

Benzimidazole 2-carboxamide: A similar compound with the carboxamide group at the second position.

Benzimidazole 5-sulfonamide: A derivative with a sulfonamide group at the fifth position.

Uniqueness: Benzimidazole 5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with DNA and various enzymes makes it a versatile compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLQDVXHDNFXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572624 | |

| Record name | 1H-Benzimidazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116568-17-3 | |

| Record name | 1H-Benzimidazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1H-benzimidazole-5-carboxamide derivatives influence their activity as 5-HT3 receptor antagonists?

A1: Research suggests that the potency of 1H-benzimidazole-5-carboxamide derivatives as 5-HT3 receptor antagonists is closely tied to the spatial arrangement of specific structural elements. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (compound 14 in the study) demonstrated significant potency, surpassing that of ondansetron. This enhanced activity is attributed to the constrained conformation of the imidazole ring and the strategic positioning of the (2-methoxyphenyl)aminocarbonyl group. This specific conformation is believed to facilitate optimal interaction with the 5-HT3 receptor. []

Q2: Can you elaborate on the mechanism through which 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII) protects oocytes from radiation-induced death?

A2: CHK2iII acts as a potent and selective inhibitor of checkpoint kinase 2 (CHK2). [] In the context of radiation exposure, CHK2 typically initiates a DNA damage response pathway, leading to the activation of p53 and p63, ultimately triggering oocyte death. CHK2iII effectively disrupts this cascade by preventing CHK2 activation. This inhibition, in turn, blocks the downstream activation of p53 and p63, thus preventing the apoptotic signals and promoting oocyte survival even after exposure to radiation. []

Q3: What makes the malate and pidolate salts of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide advantageous in drug development?

A3: The choice of salt form can significantly impact a drug's pharmaceutical properties. In the case of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, the malate and pidolate salts exhibit superior characteristics compared to the parent compound. These salts demonstrate improved moisture absorption, enhanced precipitation stability, increased water solubility, and superior stability in both liquid and solid forms. These properties are crucial for drug formulation, storage, and ultimately, efficacy. []

Q4: How does tegoprazan, a 1H-benzo[d]imidazole-6-carboxamide derivative, effectively control gastric acid secretion?

A4: Tegoprazan functions as a potassium-competitive acid blocker (P-CAB). It specifically targets and inhibits the gastric H+/K+-ATPase enzyme, the molecular pump responsible for secreting gastric acid. [] Tegoprazan's mechanism involves competing with potassium ions for binding sites on the H+/K+-ATPase, effectively hindering the enzyme's function and reducing gastric acid secretion. This targeted inhibition makes it a promising therapeutic agent for managing gastric acid-related disorders. []

Q5: Beyond its impact on gastric acid secretion, does tegoprazan influence gastric motility?

A5: Interestingly, tegoprazan demonstrates an additional effect on gastric motility. Studies show that administering tegoprazan to dogs induced a phase III contraction in the migrating motor complex of the stomach. [] This suggests that tegoprazan, besides its role in acid suppression, might also play a role in regulating gastric motility patterns. This dual action makes it a potentially valuable therapeutic option for addressing both gastric acid secretion and motility issues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

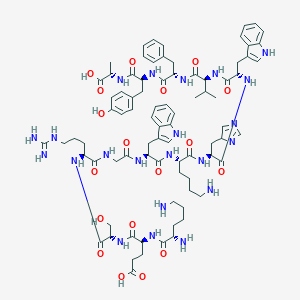

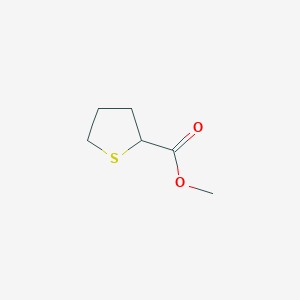

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)